![molecular formula C22H27NO2S B12522523 1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane CAS No. 655240-02-1](/img/structure/B12522523.png)
1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[45]decane is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro structure where a nitrogen atom is part of the spiro ring system
Méthodes De Préparation
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane involves several steps. One common method includes the base-mediated coupling reactions of benzenesulfonyl azides with proline derivatives. This reaction typically requires a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, influenced by the electron-withdrawing nature of the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane involves its interaction with molecular targets through its sulfonyl and spiro groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane include other azaspiro compounds such as:
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde
These compounds share the spiro structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the sulfonyl group and the azaspiro structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
655240-02-1 |
|---|---|
Formule moléculaire |
C22H27NO2S |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-8-phenyl-1-azaspiro[4.5]decane |
InChI |
InChI=1S/C22H27NO2S/c1-18-8-10-21(11-9-18)26(24,25)23-17-5-14-22(23)15-12-20(13-16-22)19-6-3-2-4-7-19/h2-4,6-11,20H,5,12-17H2,1H3 |
Clé InChI |
OXHIAVXSRRAFSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC23CCC(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


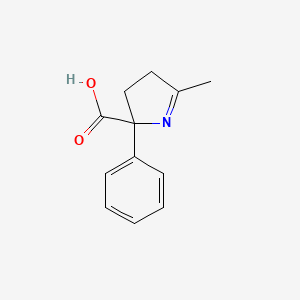

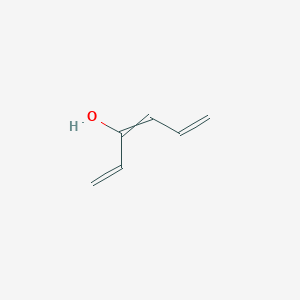
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
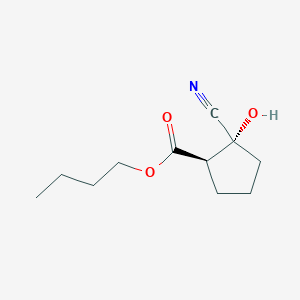
silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)

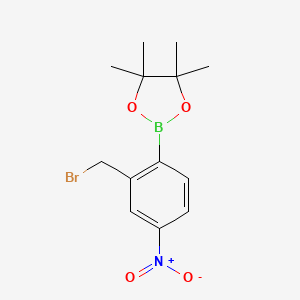
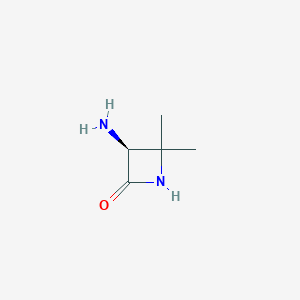

![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)
![1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12522517.png)
